molecular formula C15H11Cl2N3O4S2 B2562401 2-(2,4-dichlorophenoxy)-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)acetamide CAS No. 391867-85-9

2-(2,4-dichlorophenoxy)-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)acetamide

Cat. No. B2562401
CAS RN: 391867-85-9
M. Wt: 432.29
InChI Key: HEZVWSSZQLGBHT-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenoxy)-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)acetamide, also known as DB239, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of sulfonamide antibiotics and has been shown to possess potent antimicrobial activity against a wide range of bacteria, including drug-resistant strains. In addition, DB239 has been investigated for its potential as an anticancer agent and has shown promising results in preclinical studies.

Scientific Research Applications

Photovoltaic Efficiency and Ligand-Protein Interactions

Spectroscopic and quantum mechanical studies on benzothiazolinone acetamide analogs, including compounds similar to the one , have demonstrated potential in photovoltaic applications. These compounds have shown good light harvesting efficiency and free energy of electron injection, making them suitable as photosensitizers in dye-sensitized solar cells (DSSCs). Additionally, their non-linear optical activity suggests further applications in material science. Molecular docking studies with Cyclooxygenase 1 (COX1) indicated significant binding interactions, suggesting potential biological applications as well (Mary et al., 2020).

Antitumor Activity

Research on benzothiazole derivatives has revealed considerable anticancer activity against various cancer cell lines. These studies demonstrate the potential of benzothiazole acetamide derivatives in developing new anticancer therapies, highlighting the versatility of this chemical scaffold in medicinal chemistry (Yurttaş et al., 2015).

Anticonvulsant Evaluation

Investigations into indoline derivatives of functionalized aryloxadiazole amine and benzothiazole acetamide have provided insights into the design of new anticonvulsant drugs. These studies underscore the importance of the benzothiazole acetamide structure in the development of compounds with potential therapeutic applications for epilepsy (Nath et al., 2021).

Antimicrobial and Antifungal Activities

A variety of benzothiazole acetamide derivatives have been synthesized and evaluated for their antimicrobial and antifungal activities. These compounds have shown efficacy against a range of pathogenic bacteria and fungi, indicating their potential as new agents in combating infectious diseases (Mokhtari & Pourabdollah, 2013).

Antimalarial and COVID-19 Drug Potential

Theoretical investigations into antimalarial sulfonamides as potential COVID-19 drugs utilizing computational calculations and molecular docking studies have shown promising results. These studies highlight the potential of benzothiazole derivatives in addressing global health challenges, including malaria and COVID-19 (Fahim & Ismael, 2021).

properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2N3O4S2/c16-8-1-4-12(10(17)5-8)24-7-14(21)20-15-19-11-3-2-9(26(18,22)23)6-13(11)25-15/h1-6H,7H2,(H2,18,22,23)(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEZVWSSZQLGBHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1S(=O)(=O)N)SC(=N2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-dichlorophenoxy)-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)acetamide

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